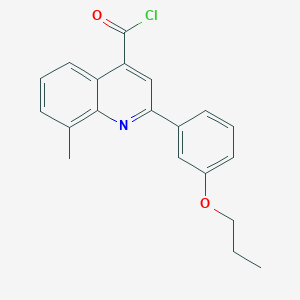

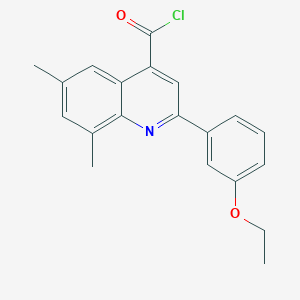

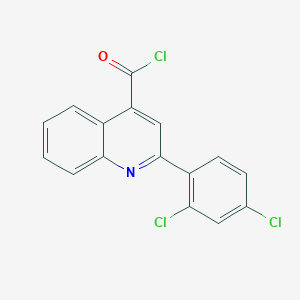

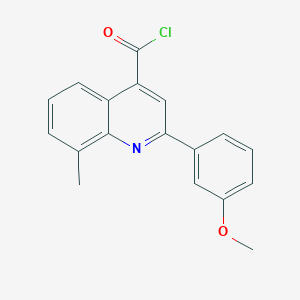

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Descripción general

Descripción

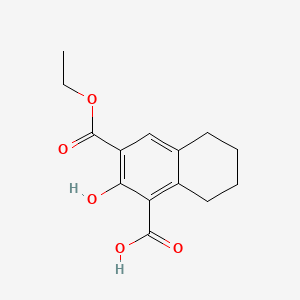

The compound “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at the 2, 4, 7, and 8 positions. The presence of a carbonyl chloride (also known as an acyl chloride) group suggests that this compound could be used as a starting material in reactions to form amides, esters, and other carbonyl-containing compounds .Aplicaciones Científicas De Investigación

Application in Organometallic Chemistry

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride shows potential applications in organometallic chemistry. Studies have shown that compounds like 8-methylquinoline can undergo reactions with other metallic compounds, such as cyclopalladated ligands, resulting in products like non-palladated ligands and dinuclear complexes (Ryabov, 1984). This indicates the potential for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in the synthesis of complex organometallic structures.

Use in High-Performance Liquid Chromatography

The compound can also be used in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been found to be highly sensitive for the fluorescence derivatization of primary and secondary alcohols in HPLC (Yoshida, Moriyama, & Taniguchi, 1992). This suggests similar possible applications for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in analytical chemistry.

Involvement in Heterocyclization Reactions

This compound can participate in heterocyclization reactions, as seen in studies involving similar quinoline derivatives. N-(Chlorosulfonyl)imidoyl chlorides, for example, react with anilines and quinoline derivatives to form 1,2,4-benzothiadiazine 1,1-dioxides (Shalimov et al., 2016). This indicates the potential utility of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in creating novel heterocyclic compounds.

Crystal Structure Analysis

The compound may also find use in crystal structure analysis and design. For example, studies involving similar quinolinium compounds, such as 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate, have provided valuable insights into intramolecular and intermolecular interactions in crystal structures (Firley et al., 2005). This suggests potential research applications of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in crystallography and materials science.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of complex organic molecules like “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .

Propiedades

IUPAC Name |

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVWVXGQHULMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.